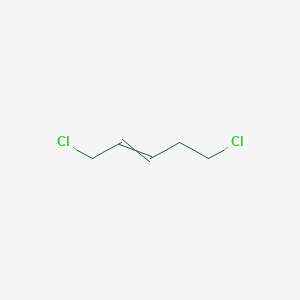![molecular formula C22H20 B14322872 1,1'-[2-(2,4-Dimethylphenyl)ethene-1,1-diyl]dibenzene CAS No. 104729-89-7](/img/structure/B14322872.png)
1,1'-[2-(2,4-Dimethylphenyl)ethene-1,1-diyl]dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[2-(2,4-Dimethylphenyl)ethene-1,1-diyl]dibenzene is an organic compound with a complex structure that includes two benzene rings connected by an ethene bridge substituted with a 2,4-dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[2-(2,4-Dimethylphenyl)ethene-1,1-diyl]dibenzene typically involves the alkylation of benzene with styrene in the presence of a zeolite beta catalyst, followed by dehydrogenation . The reaction conditions include:
Temperature: Elevated temperatures to facilitate the reaction.
Catalyst: Zeolite beta to promote the alkylation process.
Reagents: Benzene and styrene as the primary reactants.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[2-(2,4-Dimethylphenyl)ethene-1,1-diyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethene bridge to an ethane bridge.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding ethane derivative.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1,1’-[2-(2,4-Dimethylphenyl)ethene-1,1-diyl]dibenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1,1’-[2-(2,4-Dimethylphenyl)ethene-1,1-diyl]dibenzene involves its interaction with molecular targets through its aromatic rings and ethene bridge. The compound can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Diphenylethylene: Similar structure but lacks the 2,4-dimethylphenyl group.
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol: Contains additional hydroxyl groups on the benzene rings.
Uniqueness
1,1’-[2-(2,4-Dimethylphenyl)ethene-1,1-diyl]dibenzene is unique due to the presence of the 2,4-dimethylphenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural variation can lead to different applications and interactions in scientific research and industrial processes.
Propiedades
Número CAS |
104729-89-7 |
|---|---|
Fórmula molecular |
C22H20 |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
1-(2,2-diphenylethenyl)-2,4-dimethylbenzene |
InChI |
InChI=1S/C22H20/c1-17-13-14-21(18(2)15-17)16-22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16H,1-2H3 |
Clave InChI |
IWRNDBWDWOCRCV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C=C(C2=CC=CC=C2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


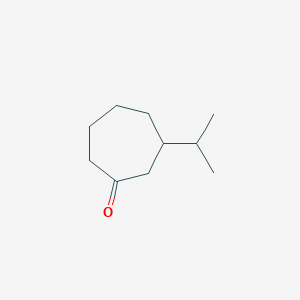


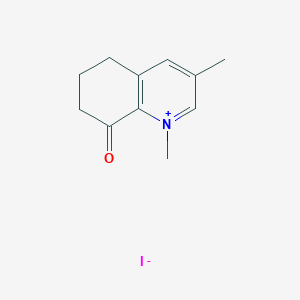
![9-[3-(9-Methyl-2,7-dinitro-9H-fluoren-9-YL)propyl]-9H-carbazole](/img/structure/B14322819.png)


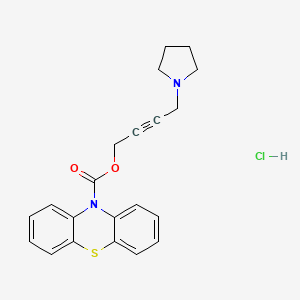
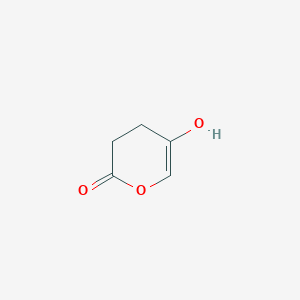
![1,10-Dichloro-1,10-distannabicyclo[8.8.8]hexacosane](/img/structure/B14322844.png)

